
2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- is a heterocyclic compound containing nitrogen and phosphorus atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- typically involves the reaction of 2-acetyl-5-methyl-2H-1,2,3-diazaphosphole with butane-2,3-diol at temperatures below 0°C. This reaction leads to the formation of a hydrospirophosphorane containing both a diazaphospholene and a dioxaphospholane ring system . On heating, these products form a hydrospirotetraoxaphosphorane, its tautomeric monocyclic β-hydroxyalkylphosphite, and N-acetyl-N’-isopropylidene-hydrazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include hydrospirophosphoranes, phosphine derivatives, and substituted diazaphospholes .
Applications De Recherche Scientifique
2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and catalysts
Mécanisme D'action
The mechanism of action of 2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and stability. The compound’s unique ring structure allows it to participate in a variety of chemical transformations, making it a versatile tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl-
- 2H-1,2,3-Triazole, 5-methyl-2-phenyl-
- 2H-1,2,3-Diazaphosphole, 5-methyl-2-ethyl-
Uniqueness
2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- is unique due to its specific substitution pattern and the presence of both nitrogen and phosphorus atoms in its ring structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
18108-37-7 |
|---|---|
Formule moléculaire |
C9H9N2P |
Poids moléculaire |
176.15 g/mol |
Nom IUPAC |
5-methyl-2-phenyldiazaphosphole |
InChI |
InChI=1S/C9H9N2P/c1-8-7-12-11(10-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
CBJJCTJNQKBQGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(P=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




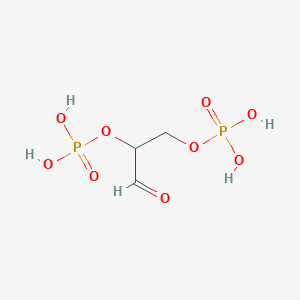


![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)
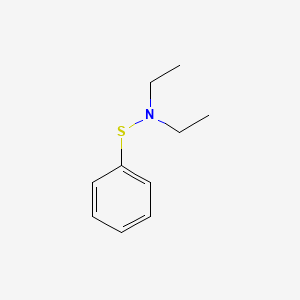

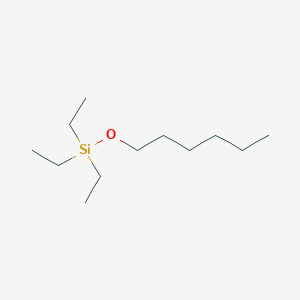
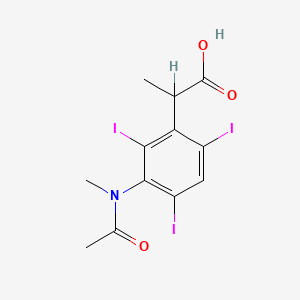
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
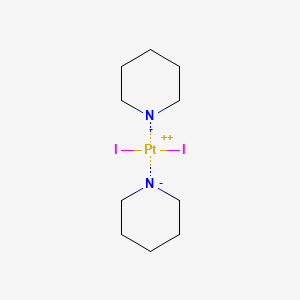
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)

